(R)-6-(hydroxymethyl)piperazin-2-one
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Overview
Description
®-6-(hydroxymethyl)piperazin-2-one is a chiral compound belonging to the piperazin-2-one family This compound is characterized by the presence of a hydroxymethyl group attached to the piperazin-2-one ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for ®-6-(hydroxymethyl)piperazin-2-one involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides a facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities . The reaction conditions typically involve the use of a palladium catalyst, hydrogen gas, and appropriate solvents.
Industrial Production Methods
Industrial production methods for ®-6-(hydroxymethyl)piperazin-2-one often involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-6-(hydroxymethyl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Nucleophilic substitution reactions can occur at the piperazin-2-one ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and various substituted piperazin-2-one compounds. These products have diverse applications in different fields.
Scientific Research Applications
®-6-(hydroxymethyl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-6-(hydroxymethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
®-6-(hydroxymethyl)piperazin-2-one can be compared with other similar compounds, such as:
®-3-(hydroxymethyl)piperazin-2-one: This compound has a hydroxymethyl group at a different position on the piperazin-2-one ring, leading to different chemical and biological properties.
®-1-ethyl-5-(hydroxymethyl)piperazin-2-one: The presence of an ethyl group in addition to the hydroxymethyl group results in unique reactivity and applications.
The uniqueness of ®-6-(hydroxymethyl)piperazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(6R)-6-(hydroxymethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-1-6-2-5(9)7-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUYCCFUYHPVGG-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)CN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205993-33-5 |
Source
|
Record name | (6R)-6-(hydroxymethyl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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